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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD5462 is a novel, orally available, selective allosteric agonist of the relaxin family peptide

receptor 1 (RXFP1).[1][2] Developed as a potential therapeutic for heart failure, AZD5462
mimics the physiological effects of relaxin, a naturally occurring hormone with vasodilatory,

anti-fibrotic, and anti-inflammatory properties.[3][4] This technical guide provides a

comprehensive overview of the chemical properties, synthesis, and biological activity of

AZD5462, intended to support further research and development efforts in the field of

cardiovascular disease.

Chemical Properties
AZD5462 is a complex small molecule with the following key identifiers and physicochemical

properties:
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Property Value Source

IUPAC Name

cis-4-(2-Fluoro-4-methoxy-5-

[[(1S,2R,3S,4R)-3-[[(1-

methylcyclobutyl)methyl]carba

moyl]bicyclo[2.2.1]heptan-2-

yl]carbamoyl]phenoxy)-1-

methylcyclohexane-1-

carboxylic acid

[5]

CAS Number 2787501-83-9 [3][6][7][8]

Molecular Formula C30H41FN2O6 [6][7][8]

Molecular Weight 544.66 g/mol [5][6]

Appearance Solid powder [5]

Solubility

Soluble in DMSO (>50

mg/mL), slightly soluble in

acetonitrile (0.1-1 mg/ml).

Insoluble in water.

[7][9][10]

Storage

For long-term storage, it is

recommended to store the

solid powder at -20°C for up to

3 years. In solvent, it can be

stored at -80°C for up to 1

year.

[9]

Synthesis of AZD5462
The development of a scalable synthesis for AZD5462 was a significant undertaking, evolving

from the optimization of a less stable and poorly soluble precursor, AZ7976.[1][11] The

manufacturing process for multi-kilogram quantities of AZD5462 is based on a convergent

synthesis strategy, which involves the preparation of three key fragments followed by their

assembly.

A notable publication in the Journal of Medicinal Chemistry details the discovery and

development of AZD5462, with the full synthetic procedures available in the supporting
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information.[12] The large-scale synthesis is characterized by several innovative chemical

transformations:

C-H Borylation: An iridium-catalyzed C-H borylation is employed in the synthesis of the

phenol fragment, providing an efficient and scalable method for introducing the boronic ester

functionality.

Organocatalytic Desymmetrization: To establish the required stereochemistry of the

enantiopure [2.2.1] bicyclic fragment, an organocatalytic desymmetrization approach is

utilized.

Curtius Rearrangement: A Curtius rearrangement is a key step in the synthesis of one of the

fragments, enabling the conversion of a carboxylic acid to an amine.

The overall synthetic approach is designed to be robust and high-yielding, avoiding

chromatographic purification in the final steps to facilitate large-scale production.

Biological Activity and Signaling Pathway
AZD5462 functions as a selective allosteric agonist of the RXFP1 receptor.[2] This means it

binds to a site on the receptor that is distinct from the binding site of the endogenous ligand,

relaxin, and modulates the receptor's activity. By activating RXFP1, AZD5462 initiates a

signaling cascade that is highly similar to that of human relaxin H2.[11]

The activation of RXFP1 by AZD5462 leads to the stimulation of downstream signaling

pathways that are crucial for its therapeutic effects. These include:

Cyclic Adenosine Monophosphate (cAMP) Production: AZD5462 has been shown to

stimulate cAMP production in cell-based assays.[8]

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The compound also

enhances the phosphorylation of ERK, another important downstream signaling molecule.[8]

PI3K and Nitric Oxide Signaling: The signaling pathways activated by relaxin, and mimicked

by AZD5462, are known to involve the phosphatidylinositol 3-kinase (PI3K) pathway and the

production of nitric oxide, which contribute to its vasodilatory and anti-fibrotic effects.[4]
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The following diagram illustrates the proposed signaling pathway of AZD5462:
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Caption: Signaling pathway of AZD5462 via the RXFP1 receptor.

Experimental Protocols
The biological activity and pharmacokinetic profile of AZD5462 have been characterized

through a series of in vitro and in vivo experiments.

In Vitro Assays
Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells

engineered to express the human RXFP1 receptor are commonly used.

cAMP and cGMP Production Assays: These assays are performed to quantify the ability of

AZD5462 to stimulate the production of these second messengers. The EC50 values for

cAMP and cGMP production have been reported to be 17 nM and 50 nM, respectively.[8]

ERK Phosphorylation Assay: Western blotting or other immunoassays are used to measure

the level of phosphorylated ERK in response to AZD5462 treatment. The EC50 for ERK

phosphorylation enhancement is 6.3 nM.[8]

In Vivo Studies
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Animal Models: Studies have been conducted in rats and cynomolgus monkeys.[11] The

cynomolgus monkey model is particularly relevant for assessing the therapeutic potential in a

species with cardiovascular physiology similar to humans.

Pharmacokinetic Analysis: The pharmacokinetic profile of AZD5462 has been evaluated

following both intravenous and oral administration to determine parameters such as

clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy Studies: In a heart failure model in cynomolgus monkeys, chronic treatment with

AZD5462 resulted in significant improvements in cardiac function, including an increase in

left ventricular ejection fraction, without adversely affecting heart rate or blood pressure.[11]

Clinical Trials
AZD5462 has progressed to Phase I clinical trials in healthy volunteers to assess its safety,

tolerability, and pharmacokinetics.[11] These studies involve single ascending dose (SAD) and

multiple ascending dose (MAD) regimens.[13]

The following diagram outlines a general workflow for the preclinical evaluation of a compound

like AZD5462:
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Caption: Preclinical evaluation workflow for AZD5462.
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Conclusion
AZD5462 represents a promising new therapeutic agent for the treatment of heart failure. Its

well-characterized chemical properties, scalable synthesis, and selective agonism of the

RXFP1 receptor make it a compelling candidate for further clinical development. The detailed

understanding of its mechanism of action and the availability of robust experimental protocols

will be invaluable for researchers and drug developers working to advance this and similar

molecules for the benefit of patients with cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to AZD5462: Chemical
Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12405063#azd5462-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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